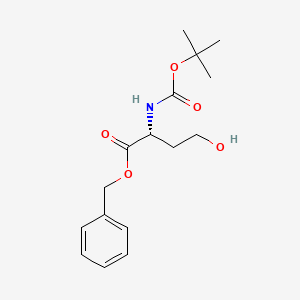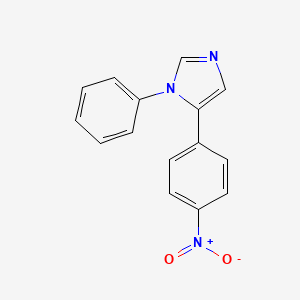
Boc-D-Homoser-Obzl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-D-Homoser-Obzl is a chemical compound with the molecular formula C16H23NO5 and a molecular weight of 309.36 g/mol . It is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a benzyl ester group, which are used to protect functional groups during chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-D-Homoser-Obzl typically involves the protection of the amino group of D-homoserine with a Boc group and the esterification of the carboxyl group with benzyl alcohol. The reaction conditions often include the use of di-tert-butyl dicarbonate (Boc2O) for Boc protection and benzyl alcohol in the presence of a catalyst for esterification . The reactions are usually carried out under mild conditions to prevent the decomposition of the protecting groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and monitoring of reaction parameters is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Boc-D-Homoser-Obzl undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the Boc group using strong acids like trifluoroacetic acid or HCl in methanol.
Ester Hydrolysis: Hydrolysis of the benzyl ester group to yield the corresponding carboxylic acid.
Substitution Reactions: Nucleophilic substitution reactions involving the amino group after deprotection.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid, HCl in methanol, or oxalyl chloride in methanol.
Ester Hydrolysis: Aqueous sodium hydroxide or other basic conditions.
Substitution: Various nucleophiles in the presence of suitable catalysts.
Major Products Formed
Deprotected Amino Acid: After removal of the Boc group.
Carboxylic Acid: After hydrolysis of the benzyl ester group.
Substituted Amino Acid Derivatives: After nucleophilic substitution reactions.
Scientific Research Applications
Boc-D-Homoser-Obzl is widely used in scientific research, particularly in the fields of:
Chemistry: As an intermediate in the synthesis of peptides and other complex molecules.
Biology: In the study of enzyme-substrate interactions and protein synthesis.
Medicine: As a building block in the synthesis of pharmaceutical compounds.
Industry: In the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of Boc-D-Homoser-Obzl involves the protection of functional groups during chemical reactions. The Boc group protects the amino group from unwanted reactions, while the benzyl ester group protects the carboxyl group . These protecting groups can be selectively removed under specific conditions, allowing for the stepwise synthesis of complex molecules .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Boc-D-Homoser-Obzl is unique due to the presence of the D-homoserine backbone, which provides distinct stereochemistry compared to other similar compounds. This unique structure allows for specific interactions in biological systems and makes it a valuable intermediate in the synthesis of peptides and other biologically active molecules .
Properties
Molecular Formula |
C16H23NO5 |
|---|---|
Molecular Weight |
309.36 g/mol |
IUPAC Name |
benzyl (2R)-4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
InChI |
InChI=1S/C16H23NO5/c1-16(2,3)22-15(20)17-13(9-10-18)14(19)21-11-12-7-5-4-6-8-12/h4-8,13,18H,9-11H2,1-3H3,(H,17,20)/t13-/m1/s1 |
InChI Key |
YQTGYJUMDNISEP-CYBMUJFWSA-N |
SMILES |
CC(C)(C)OC(=O)NC(CCO)C(=O)OCC1=CC=CC=C1 |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCO)C(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCO)C(=O)OCC1=CC=CC=C1 |
sequence |
X |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 1-azatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraene-2-carboxylate](/img/structure/B1642205.png)




![[(8S,9S,10R,13S,14S)-10,13-dimethyl-7-oxo-spiro[1,3-dioxolane-2,17-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-3-yl] acetate](/img/structure/B1642218.png)




![1-[6-(Dimethylamino)-3-pyridinyl]ethanone](/img/structure/B1642230.png)


